[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Overview
Description
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide: is a chemical compound with the molecular formula C7H14BrN·HBr. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a solid powder form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide involves the bromination of cyclopentylmethanamine. The reaction typically occurs in the presence of a brominating agent such as hydrobromic acid (HBr) or bromine (Br2). The reaction conditions often include a controlled temperature environment to ensure the selective bromination of the methylene group attached to the cyclopentyl ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted cyclopentylmethanamines.
Oxidation Products: Oxidation can lead to the formation of cyclopentylmethanone derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine:
Drug Discovery: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in research focused on understanding these mechanisms .
Comparison with Similar Compounds
- [1-(Chloromethyl)cyclopentyl]methanamine hydrochloride
- [1-(Iodomethyl)cyclopentyl]methanamine iodide
- [1-(Fluoromethyl)cyclopentyl]methanamine fluoride
Comparison: Compared to its analogs, [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is unique due to the reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance that makes the compound versatile in various chemical reactions. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
[1-(bromomethyl)cyclopentyl]methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-7(6-9)3-1-2-4-7;/h1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJAIWSLGYATBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-73-8 | |
Record name | Cyclopentanemethanamine, 1-(bromomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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